1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole moiety linked to a piperidine ring, which is further connected to a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of 5-methylbenzotriazole through the reaction of o-toluidine with sodium nitrite and hydrochloric acid, followed by cyclization.
Piperidine Derivative Formation: The next step involves the reaction of the benzotriazole derivative with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidine-linked benzotriazole.
Coupling with Phenylmethanone: The final step involves the coupling of the piperidine-linked benzotriazole with phenylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Pharmacological Research: It is being investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory activities.
Industry
Corrosion Inhibitors: The benzotriazole moiety is known for its corrosion-inhibiting properties, making the compound useful in industrial applications to protect metals from corrosion.
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 1-(1-benzoylpiperidin-4-yl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 5-chlorobenzotriazole share structural similarities and exhibit similar chemical properties.
Piperidine Derivatives: Compounds such as piperidine and 4-aminopiperidine are structurally related and have comparable reactivity.
Uniqueness
Structural Complexity: The combination of benzotriazole, piperidine, and phenylmethanone moieties in a single molecule provides unique chemical and biological properties.
Properties
IUPAC Name |
[4-(5-methylbenzotriazol-1-yl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-7-8-18-17(13-14)20-21-23(18)16-9-11-22(12-10-16)19(24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOMFFJYBLEAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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